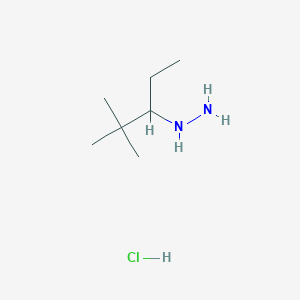

(2,2-Dimethylpentan-3-yl)hydrazine HCl

Descripción general

Descripción

(2,2-Dimethylpentan-3-yl)hydrazine hydrochloride is a chemical compound with the molecular formula C7H19ClN2. It is a hydrazine derivative, which means it contains a nitrogen-nitrogen single bond. This compound is often used in various scientific research applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Dimethylpentan-3-yl)hydrazine hydrochloride typically involves the reaction of 2,2-dimethylpentan-3-one with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of (2,2-Dimethylpentan-3-yl)hydrazine hydrochloride may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified through crystallization or distillation to obtain a high-purity compound.

Análisis De Reacciones Químicas

Types of Reactions

(2,2-Dimethylpentan-3-yl)hydrazine hydrochloride can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding nitrogen oxides.

Reduction: It can be reduced to form amines.

Substitution: It can participate in nucleophilic substitution reactions where the hydrazine group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

Oxidation: Nitrogen oxides and corresponding ketones.

Reduction: Primary or secondary amines.

Substitution: Various substituted hydrazine derivatives.

Aplicaciones Científicas De Investigación

Synthetic Chemistry Applications

Hydrazone Chemistry

One of the primary applications of (2,2-Dimethylpentan-3-yl)hydrazine HCl is in the synthesis of hydrazones. Hydrazones are versatile intermediates used in organic synthesis. The compound can undergo reactions to form hydrazones with aldehydes and ketones, facilitating the development of complex organic molecules. For instance, it has been utilized in the synthesis of hindered hydrazones that demonstrate umpolung reactivity, allowing for novel synthetic pathways that can lead to valuable chemical products .

Umpolung Reactivity

The unique steric properties of this compound enable it to act as a nucleophile in umpolung reactions. This reactivity allows for the transformation of electrophiles into nucleophiles, which is a significant advantage in synthetic organic chemistry. The compound can be used to generate various functional groups through controlled reactions with electrophiles such as carbonyl compounds .

Pharmaceutical Applications

Drug Development

Research indicates that derivatives of hydrazines, including this compound, have potential as pharmaceutical agents. They may play roles in drug development targeting various biological pathways. For instance, hydrazine derivatives have been investigated for their effects on ecdysone receptor-based gene regulation systems, which are crucial for gene therapy and treatment of diseases .

Anticancer Activity

Some studies suggest that hydrazine derivatives exhibit anticancer properties by inducing apoptosis in cancer cells. This characteristic makes them candidates for further investigation in cancer therapy development .

Biochemical Applications

Reagent in Biochemical Assays

this compound can serve as a reagent in biochemical assays due to its ability to form stable complexes with various biomolecules. This property is useful in assays designed to detect or quantify specific proteins or nucleic acids .

Protein Labeling and Modification

The compound's reactive nature allows it to modify proteins through covalent bonding, which can be employed in protein labeling techniques. This application is essential for studying protein interactions and functions within biological systems .

Table 1: Summary of Research Findings on this compound

Mecanismo De Acción

The mechanism of action of (2,2-Dimethylpentan-3-yl)hydrazine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The hydrazine group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, leading to the desired biological effects.

Comparación Con Compuestos Similares

Similar Compounds

- (2,2-Dimethylpentan-3-yl)amine

- (2,2-Dimethylpentan-3-yl)hydrazone

- (2,2-Dimethylpentan-3-yl)hydrazide

Uniqueness

(2,2-Dimethylpentan-3-yl)hydrazine hydrochloride is unique due to its specific hydrazine group, which allows it to participate in a wide range of chemical reactions. Its ability to form stable complexes with various substrates makes it valuable in both research and industrial applications.

Actividad Biológica

(2,2-Dimethylpentan-3-yl)hydrazine hydrochloride is a hydrazine derivative with the molecular formula C7H19ClN2 and a molecular weight of approximately 166.69 g/mol. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Despite limited specific studies directly focusing on this compound, its structural characteristics suggest a promising pharmacological profile.

Chemical Structure and Properties

The compound features a hydrazine functional group, characterized by the presence of two nitrogen atoms connected by a single bond. This structure is pivotal for the biological activity of hydrazines, which are often explored for their roles in medicinal chemistry.

Table 1: Structural Characteristics of (2,2-Dimethylpentan-3-yl)hydrazine HCl

| Property | Description |

|---|---|

| Molecular Formula | C7H19ClN2 |

| Molecular Weight | 166.69 g/mol |

| CAS Number | 1159812-08-4 |

| Functional Group | Hydrazine |

Biological Activity Overview

Research indicates that hydrazine derivatives, including this compound, may exhibit various biological activities:

- Antimicrobial Properties : Hydrazines have been studied for their potential to combat resistant bacterial strains. Some derivatives show effective antimicrobial activity against pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) .

- Anticancer Activity : Compounds within the hydrazine class are often investigated for their cytotoxic effects on cancer cells. They may induce apoptosis or inhibit cell proliferation through various mechanisms .

- Mechanism of Action : The exact mechanisms by which this compound exerts its biological effects remain to be fully elucidated. However, it is hypothesized that it interacts with specific molecular targets and pathways, potentially modulating enzyme activity and receptor interactions .

Case Studies and Research Findings

While specific studies on this compound are sparse, related research on hydrazine derivatives provides insights into their biological activities:

- Antimicrobial Screening : A study involving various hydrazone compounds derived from hydrazides demonstrated significant antibacterial effects against resistant strains. The bioactivity was linked to structural modifications that enhanced lipophilicity and interaction with bacterial membranes .

- Cytotoxicity Assessment : Research into similar compounds has shown varying degrees of cytotoxicity against cancer cell lines, suggesting that modifications in the hydrazine structure can lead to enhanced therapeutic potential .

Table 2: Summary of Biological Activities in Related Hydrazine Derivatives

| Compound Type | Activity Type | Notable Findings |

|---|---|---|

| Acylhydrazones | Antimicrobial | Effective against MRSA |

| Hydrazone Derivatives | Anticancer | Induced apoptosis in cancer cells |

| General Hydrazines | Cytotoxicity | Varying effects based on structure |

Propiedades

IUPAC Name |

2,2-dimethylpentan-3-ylhydrazine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18N2.ClH/c1-5-6(9-8)7(2,3)4;/h6,9H,5,8H2,1-4H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEEYQTUBPHBPEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C)(C)C)NN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H19ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90669983 | |

| Record name | (2,2-Dimethylpentan-3-yl)hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90669983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

740799-94-4 | |

| Record name | (2,2-Dimethylpentan-3-yl)hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90669983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.